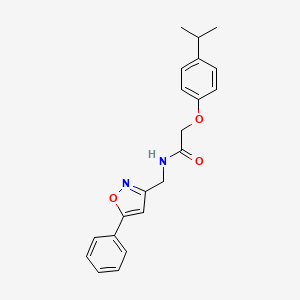

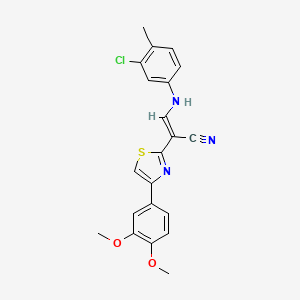

2-(4-isopropylphenoxy)-N-((5-phenylisoxazol-3-yl)methyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions starting with a precursor molecule, which is then modified through various chemical reactions to yield the desired product. For instance, in the synthesis of N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides, 4-chlorophenoxyacetic acid was used as a starting material. Through esterification, treatment with hydrazine hydrate, ring closure, and substitution reactions, a series of compounds with potential antibacterial properties were obtained . Similarly, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was synthesized from ethyl 2-(2-isopropylphenoxy) acetic acid and 2-diaminobenzene, indicating a method for constructing acetamide derivatives with potential anticancer activity .

Molecular Structure Analysis

The molecular structure of these compounds is characterized using various spectroscopic techniques. For example, the structure of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was elucidated using HNMR, LC-MS, and X-ray crystallography, revealing an orthorhombic crystal system with specific unit cell parameters and intermolecular hydrogen bonds . These structural analyses are crucial for understanding the molecular interactions and potential binding sites for biological activity.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are crucial for introducing functional groups that confer biological activity. The synthesis of N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides involves a ring closure reaction with carbon disulfide and alcoholic potassium hydroxide, followed by substitution with electrophiles . These reactions are carefully designed to achieve the desired modifications on the core structure of the compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of specific functional groups and the overall three-dimensional arrangement of atoms within the molecule can affect how these compounds interact with biological targets and their suitability for drug development. For instance, the cytotoxicity data for the synthesized compounds indicate that substitutions on the oxadiazole moiety can lead to less cytotoxic compounds, which is an important consideration for therapeutic applications .

Scientific Research Applications

Anticancer Activity

Gopal Sharma et al. (2018) synthesized a related compound, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, demonstrating anticancer activity through in silico modeling targeting the VEGFr receptor. This research signifies the potential of such compounds in anticancer drug development (Sharma et al., 2018).

Corrosion Inhibition

A study by A. Yıldırım and M. Cetin (2008) explored the synthesis of isoxazolidine and isoxazoline derivatives, including acetamide compounds, as corrosion inhibitors. These compounds showed promising inhibition efficiencies in protecting steel against corrosion, highlighting their utility in material science (Yıldırım & Cetin, 2008).

Antioxidant Activity

Research by K. Chkirate et al. (2019) involved the synthesis of pyrazole-acetamide derivatives with demonstrated significant antioxidant activities. These findings indicate the compound's potential use in developing antioxidant agents (Chkirate et al., 2019).

Analgesic and Antipyretic Agents

A green chemistry approach was adopted by Y. Dathu Reddy et al. (2014) for the synthesis of acetamide derivatives as potential analgesic and antipyretic agents. This emphasizes the role of such compounds in environmentally friendly drug discovery (Reddy et al., 2014).

Polymer Science Application

Gonul S. Batibay et al. (2020) synthesized a photoinitiator based on acetamide for the preparation of PMMA hybrid networks, indicating its application in developing advanced materials with improved thermal stability (Batibay et al., 2020).

properties

IUPAC Name |

N-[(5-phenyl-1,2-oxazol-3-yl)methyl]-2-(4-propan-2-ylphenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O3/c1-15(2)16-8-10-19(11-9-16)25-14-21(24)22-13-18-12-20(26-23-18)17-6-4-3-5-7-17/h3-12,15H,13-14H2,1-2H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BORHXWNKJSNHGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)OCC(=O)NCC2=NOC(=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-isopropylphenoxy)-N-((5-phenylisoxazol-3-yl)methyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(1,1-dioxido-6-(trifluoromethyl)-2H-benzo[e][1,2,4]thiadiazin-3-yl)-N-(4-phenylbutan-2-yl)propanamide](/img/structure/B2499364.png)

![N-[1-[4-(4-Chlorophenyl)-5-methyl-1H-imidazol-2-yl]ethyl]but-2-ynamide](/img/structure/B2499370.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)cyclopropanecarboxamide hydrochloride](/img/structure/B2499372.png)

![(Z)-methyl 4-((3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate](/img/structure/B2499376.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2499378.png)

![(E)-methyl 2-(6-fluoro-2-((3-methylisoxazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2499381.png)

![N-(4-fluorophenyl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2499384.png)